molecular formula C17H20N4O2 B6577094 1-acetyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide CAS No. 1206998-53-9

1-acetyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide

Cat. No. B6577094
CAS RN: 1206998-53-9
M. Wt: 312.37 g/mol
InChI Key: PRBVVZUXDKVOPW-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole derivatives can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using various analytical techniques such as elemental analysis, 1H NMR, 13C NMR, IR, and MS analysis .


Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be analyzed using techniques such as NMR spectroscopy .

Scientific Research Applications

Biomedical Applications

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds, have been described in more than 5500 references, including 2400 patents . They present two possible tautomeric forms: the 1H- and 2H-isomers . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Synthesis of Novel Heterocycles

The compound can be used in the synthesis of novel heterocycles on newly synthesized substituted α,β-unsaturated carbonyl compounds . The structures of all the synthesized products were confirmed with their elemental analysis, 1H NMR, 13C NMR, IR, and MS analysis .

Antileishmanial and Antimalarial Evaluation

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Antibacterial Activity

Some compounds exhibit potential antibacterial activity, as confirmed by using the agar well diffusion method .

Drug Design

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Development of Fast and Cost-Effective Methods for Synthesis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Safety and Hazards

The safety and hazards associated with pyrazole derivatives can vary widely depending on their specific structure and functional groups. Some pyrazole derivatives have shown cytotoxicity against certain cancer cell lines .

Future Directions

Given the wide range of applications and the ongoing research in the field of pyrazole derivatives, it is likely that new synthetic techniques, applications, and biological activities related to pyrazole derivatives will continue to be discovered .

properties

IUPAC Name

1-acetyl-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-12(22)21-10-7-14(8-11-21)17(23)19-15-4-2-13(3-5-15)16-6-9-18-20-16/h2-6,9,14H,7-8,10-11H2,1H3,(H,18,20)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBVVZUXDKVOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide

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